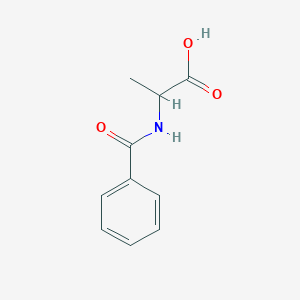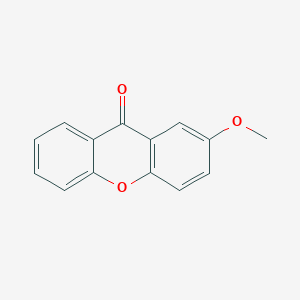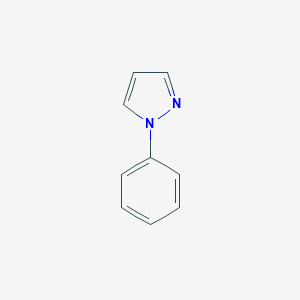
Titanium(VI) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(IV) Sulfide (TiS2) is a commercially available transition metal sulfide catalyst . It is a golden yellow solid with high electrical conductivity . It is used in solid lubricant, cathode material in rechargeable batteries, corrosion resistance alloys, solid-state lithium batteries, hybrid electric vehicles and plug-in electric vehicles .
Synthesis Analysis
Titanium(IV) Sulfide can be synthesized using a chemical vapour transport (CVT) method . In CVT, reactions occur between titanium and sulphur powder in the vapor phase for TiSx nanostructure growth . A series of experiments were performed by maintaining a fixed compositional ratio of Ti and S within a temperature range from 400 °C to 650 °C .Molecular Structure Analysis
Titanium(IV) Sulfide has a layered structure and adopts a hexagonal close packed (hcp) structure, analogous to cadmium iodide (CdI2) . Each Ti centre is surrounded by six sulfide ligands in an octahedral structure .Chemical Reactions Analysis
In the process of intercalation, a redox reaction occurs, illustrated in the case of lithium: TiS2 + Li → LiTiS2 . The phenomenon of decomposition of TiS3 into TiS2 at elevated temperatures was explained using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .Physical And Chemical Properties Analysis
Titanium(IV) Sulfide is a yellow powder with a density of 3.22 g/cm3, and it is insoluble in water . It has high electrical conductivity . The optical properties of the prepared TiS3/TiS2 nanostructures were studied using UV-vis and photoluminescence spectroscopy .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/S2.S.Ti/c1-2;;/q-2;;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUCSXGYMUXFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-][S-].S=[Ti+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

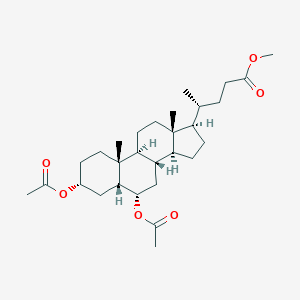
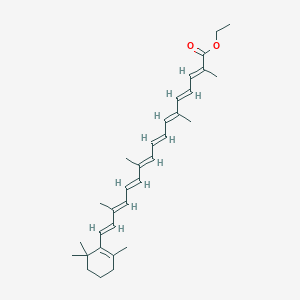
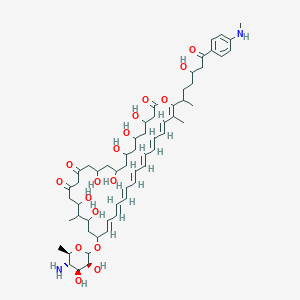
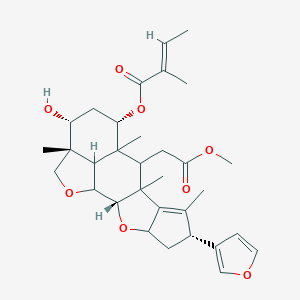
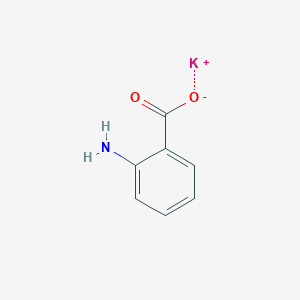
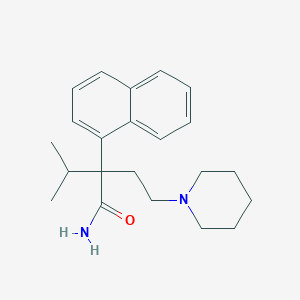
![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)
